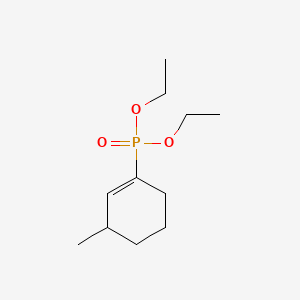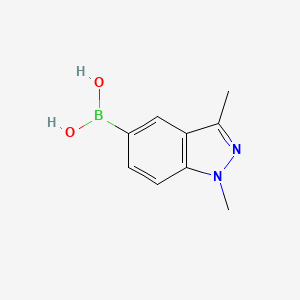
1,3-Dimethylindazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylindazole-5-boronic acid is a chemical compound with the CAS Number: 1310404-48-8 . It has a molecular weight of 190.01 . The compound is solid in its physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of boronic acids, such as this compound, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The IUPAC name of this compound is 1,3-dimethyl-1H-indazol-5-ylboronic acid . The InChI code provides a standard way to encode the molecular structure using ASCII strings .Chemical Reactions Analysis
Boronic acids, including this compound, have been used in various chemical reactions . They have been used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
This compound is a solid compound . It is stored in a refrigerator .Applications De Recherche Scientifique
Boronic Acid Reactions and Applications
Boronic acids participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions , which are valuable for synthesizing heterocyclic compounds. The reaction of boron azides with alkynes, for example, leads to the formation of boryl triazoles, showcasing the potential of boronic acid derivatives in creating complex heterocyclic structures that are relevant in medicinal chemistry and materials science (Müller, M. M., Maichle‐Mössmer, C., & Bettinger, H., 2014).
Boronic Acid in Catalysis
The catalytic properties of boronic acids have been explored, with applications including aza-Michael additions to quinone imine ketals. This demonstrates the utility of boronic acids in catalyzing highly enantioselective reactions, potentially allowing for the synthesis of complex, chiral molecules useful in drug discovery and development (Hashimoto, T., Gálvez, A., & Maruoka, K., 2015).
Molecular Recognition and Sensing
Boronic acids are well-known for their ability to recognize and sense diols and anions , which is critical in the development of sensors for biological and environmental applications. This property is due to the reversible covalent bonding between boronic acids and diols, forming boronate esters that can be sensitive to changes in their environment, indicating the potential for 1,3-Dimethylindazole-5-boronic acid to contribute to the field of chemical sensing and molecular recognition (Bull, S., Davidson, M., van den Elsen, J., Fossey, J., Jenkins, A., Jiang, Y., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T., 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors is another exciting area where boronic acids, including potentially this compound, could play a significant role. These sensors can detect various bioactive substances and ions, which is crucial for diagnostics and environmental monitoring. The unique interactions between boronic acids and analytes allow for the development of sensitive and selective detection methods (Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H., 2012).
Safety and Hazards
Orientations Futures
Boronic acids, including 1,3-Dimethylindazole-5-boronic acid, have shown diverse applications in therapy, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propriétés
IUPAC Name |
(1,3-dimethylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-5-7(10(13)14)3-4-9(8)12(2)11-6/h3-5,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXIYBDMKEJIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-48-8 |
Source


|
| Record name | 1,3-Dimethyl-1H-indazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
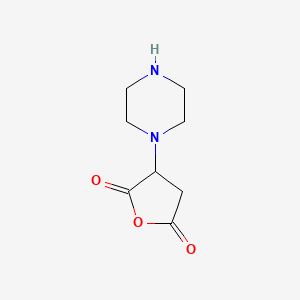

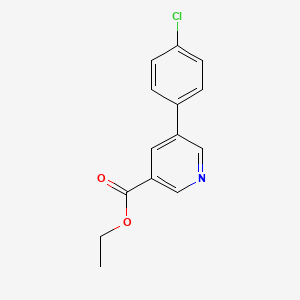
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
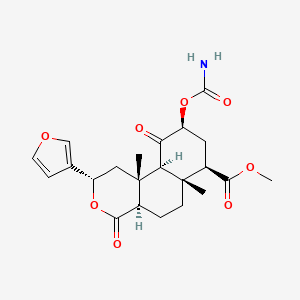
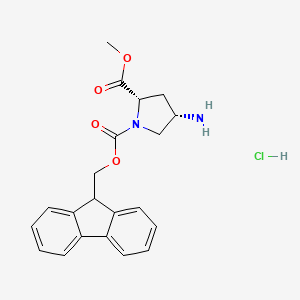
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
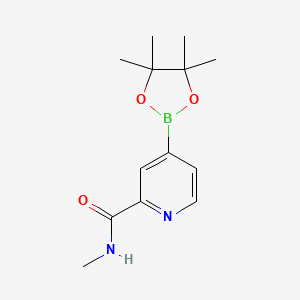
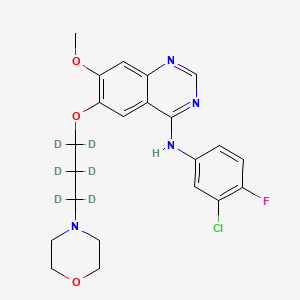
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
